1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1859140-36-5
VCID: VC4454965
InChI: InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
SMILES: CCC1(CC1(F)F)C(=O)O
Molecular Formula: C6H8F2O2
Molecular Weight: 150.125

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid

CAS No.: 1859140-36-5

Cat. No.: VC4454965

Molecular Formula: C6H8F2O2

Molecular Weight: 150.125

* For research use only. Not for human or veterinary use.

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid - 1859140-36-5

Specification

CAS No. 1859140-36-5
Molecular Formula C6H8F2O2
Molecular Weight 150.125
IUPAC Name 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)
Standard InChI Key MYIVOOUQPSYSRS-UHFFFAOYSA-N
SMILES CCC1(CC1(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Basic Identifiers

PropertyValueSource
CAS Number1859140-36-5
Molecular FormulaC₆H₈F₂O₂
Molecular Weight150.12 g/mol
IUPAC Name1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid
SMILESCCC1(CC1(F)F)C(=O)O
InChIKeyMYIVOOUQPSYSRS-UHFFFAOYSA-N

The compound’s cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms and carboxylic acid group influence its electronic distribution and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves fluorination and cyclopropanation steps. Key methods include:

  • Cyclopropanation of Fluorinated Alkenes: Ethyl-substituted precursors undergo cyclopropanation using dihalocarbene intermediates, followed by fluorination.

  • Ring-Closing Metathesis: Fluorinated olefins may serve as substrates for transition metal-catalyzed ring-closing reactions.

Key Challenges

  • Regioselectivity: Ensuring precise placement of fluorine atoms on the cyclopropane ring requires controlled reaction conditions.

  • Stability: The compound’s sensitivity to acidic or basic conditions necessitates inert atmospheres during synthesis .

Reactivity and Stability

Reactivity in Organic Reactions

  • Nucleophilic Substitution: Fluorine atoms act as leaving groups in SN2 reactions, though ring strain limits accessibility.

  • Decarboxylation: The carboxylic acid group may undergo thermal decarboxylation to form 1-ethyl-2,2-difluorocyclopropane.

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear protective gloves
H318 (Eye damage)Use eye/face protection
H335 (Respiratory irritation)Use in well-ventilated areas

The compound is classified under GHS07 and GHS05, requiring storage in cool, dry conditions away from oxidizers .

Comparative Analysis with Related Compounds

CompoundSubstituentStability (pH 7.4)Key Application
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acidEthyl, COOHModerate (predicted)Synthetic intermediate
DFACCAmino, COOHLow (t₁/₂ ≈ 3.8 min)Enzyme inhibition

The ethyl group in 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid likely reduces electrophilicity compared to DFACC, diminishing its reactivity as an enzyme inhibitor .

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